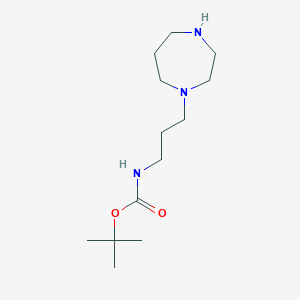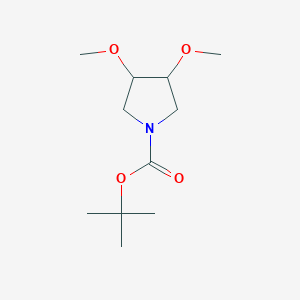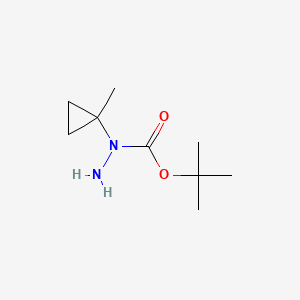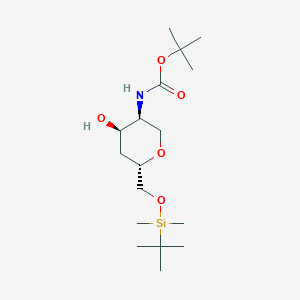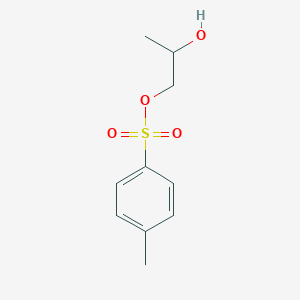
1-(Tosyloxy)-2-propanol
Übersicht
Beschreibung
1-(Tosyloxy)-2-propanol is an organic compound that features a tosyloxy group attached to a propanol backbone The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly as a leaving group in substitution reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tosyloxy)-2-propanol can be synthesized through the reaction of 2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH(OH)CH}_3 + \text{TsCl} \rightarrow \text{CH}_3\text{CH(OTs)CH}_3 + \text{HCl} ] where TsCl represents p-toluenesulfonyl chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tosyloxy)-2-propanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides, amines, or thiols to form corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are employed.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are used.
Major Products Formed:
Substitution: Depending on the nucleophile, products like 1-iodo-2-propanol, 1-amino-2-propanol, or 1-thio-2-propanol can be formed.
Elimination: Propene is a common product.
Oxidation: Products include acetone or propanal.
Wissenschaftliche Forschungsanwendungen
1-(Tosyloxy)-2-propanol finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in drug development processes.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(Tosyloxy)-2-propanol exerts its effects is primarily through its role as a leaving group in substitution reactions. The tosyloxy group stabilizes the transition state, facilitating the departure of the leaving group and the subsequent attack of the nucleophile. This property is exploited in various synthetic transformations to achieve desired chemical modifications.
Vergleich Mit ähnlichen Verbindungen
1-(Brosyloxy)-2-propanol: Similar to 1-(Tosyloxy)-2-propanol but with a bromobenzenesulfonyl group.
1-(Nosyloxy)-2-propanol: Contains a nitrobenzenesulfonyl group instead of a tosyloxy group.
1-(Mesyloxy)-2-propanol: Features a methanesulfonyl group.
Uniqueness: this compound is unique due to the stability and reactivity of the tosyloxy group. Compared to brosyloxy and nosyloxy analogs, the tosyloxy group offers a balance between leaving group ability and stability, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
2-hydroxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDVMGSMOLUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
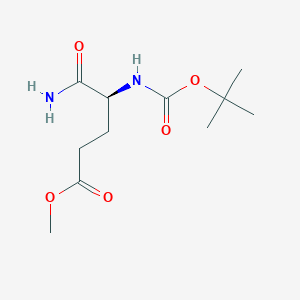
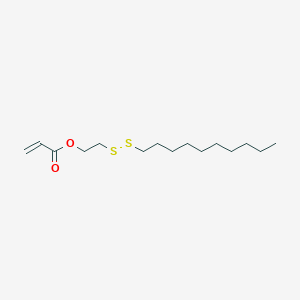
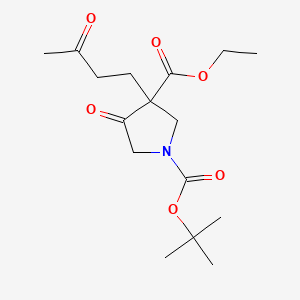
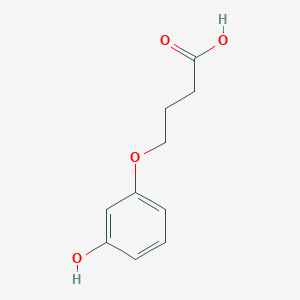
![[(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl] 2,2,2-trichloroethanimidate](/img/structure/B8266160.png)
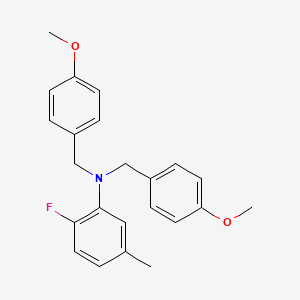
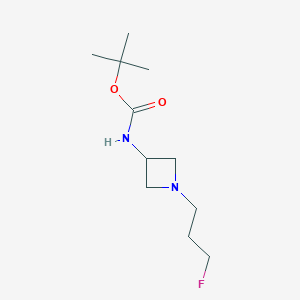
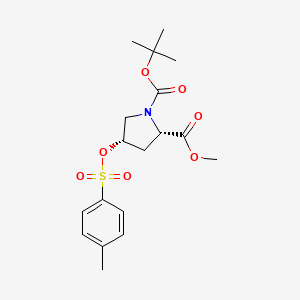
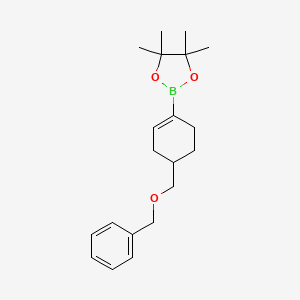
![Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8266201.png)
